molecular formula C16H11FN2O2 B2410853 (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide CAS No. 320424-53-1

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B2410853
CAS No.: 320424-53-1
M. Wt: 282.274
InChI Key: IAVNCQGNKANUPF-XYOKQWHBSA-N
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Description

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a fluoro-substituted hydroxyphenyl group, and a phenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluoro and hydroxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2-hydroxyphenyl)-3-phenyl-2-propenamide: Lacks the fluoro substitution, which may affect its reactivity and biological activity.

    (E)-2-cyano-N-(2-fluoro-4-methoxyphenyl)-3-phenyl-2-propenamide: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties.

    (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methylphenyl)-2-propenamide: Has a methyl-substituted phenyl group, which can influence its steric and electronic characteristics.

Uniqueness

The presence of both the fluoro and hydroxy groups on the phenyl ring of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-14-9-13(20)6-7-15(14)19-16(21)12(10-18)8-11-4-2-1-3-5-11/h1-9,20H,(H,19,21)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVNCQGNKANUPF-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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